molecular formula C18H15ClF3N3O2S B2972763 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide CAS No. 321433-65-2

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide

Cat. No. B2972763
CAS RN: 321433-65-2
M. Wt: 429.84
InChI Key: FULZYJXWNYQDSI-UHFFFAOYSA-N
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Description

The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP and its derivatives are widely used in the protection of crops from pests .


Synthesis Analysis

TFMP derivatives are synthesized using various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is thought to contribute to their biological activities . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are believed to play a role in these activities .

Scientific Research Applications

Sulfonamides as Novel Terminators of Cationic Cyclisations

Trifluoromethanesulfonic acid catalyzes the cyclization of homoallylic sulfonamides to pyrrolidines, indicating the utility of sulfonamides, including compounds similar to the one , in synthesizing polycyclic systems efficiently (Haskins & Knight, 2002).

Oxidative Sulfamidation and Trifluoroacetamidation Reactions

Sulfonamides react under oxidative conditions to produce substituted N-sulfonylpyrrolidines, showcasing the compound's role in heterocyclization and the synthesis of novel organic structures with potential applications in various fields (Moskalik et al., 2017).

Synthesis of Fluorinated Polyamides

A diamine containing pyridine and trifluoromethylphenyl groups, related to the compound , was used to synthesize fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit excellent thermal stability and mechanical properties, indicating the compound's relevance in material science (Liu et al., 2013).

Antimicrobial Evaluation

Sulfonamide derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for antimicrobial activity, highlighting the potential use of such compounds in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014).

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethylphenyl)pyrrole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O2S/c1-11-6-12(2)8-14(7-11)24-28(26,27)16-4-3-5-25(16)17-15(19)9-13(10-23-17)18(20,21)22/h3-10,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULZYJXWNYQDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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